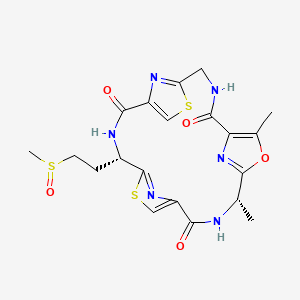
tenuecyclamide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tenuecyclamide D is a natural product found in Nostoc, Nostoc spongiaeforme, and Nostoc carneum with data available.
Applications De Recherche Scientifique
Therapeutic Potential
Tenuecyclamide D has shown promise in several therapeutic areas:
- Cytotoxic Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon adenocarcinoma (HCT-116) and murine leukemia (L1210) cells, demonstrating significant inhibitory effects. The effective dose (ED100) for this compound was reported to be 19.1 µM against sea urchin embryos, suggesting a relatively high potency compared to other tested compounds .
- Antitumor Activity : In studies focusing on antitumor activity, this compound demonstrated selective cytotoxicity against certain solid tumor cell lines. This positions it as a candidate for further development in cancer therapeutics .
Ecological Applications
This compound's role in ecological interactions is noteworthy:
- Inhibition of Marine Organisms : The compound has been shown to inhibit the division of sea urchin embryos, which may indicate its ecological role in marine environments. This inhibition suggests that this compound could play a part in regulating marine populations and ecosystems .
- Potential as a Biopesticide : Given its cytotoxic properties against marine organisms, there is potential for exploring this compound as a biopesticide or bioherbicide in aquaculture or agriculture settings. Its selective toxicity could be utilized to manage pest populations without harming non-target species.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for its application:
- Chemical Stability and Derivatives : Studies have shown that tenuecyclamide C can spontaneously oxidize to form this compound in solution, indicating that modifications to its structure can influence its biological activity and stability . This insight is vital for designing more potent analogs with improved therapeutic profiles.
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C20H22N6O5S3 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
(4S,18S)-4,7-dimethyl-18-(2-methylsulfinylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C20H22N6O5S3/c1-9-19-26-15(10(2)31-19)18(29)21-6-14-23-12(7-32-14)17(28)24-11(4-5-34(3)30)20-25-13(8-33-20)16(27)22-9/h7-9,11H,4-6H2,1-3H3,(H,21,29)(H,22,27)(H,24,28)/t9-,11-,34?/m0/s1 |
Clé InChI |
ILKYNUWKOMIMLZ-KMLOPCPQSA-N |
SMILES isomérique |
C[C@H]1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N1)CCS(=O)C |
SMILES canonique |
CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCS(=O)C |
Synonymes |
tenuecyclamide D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















